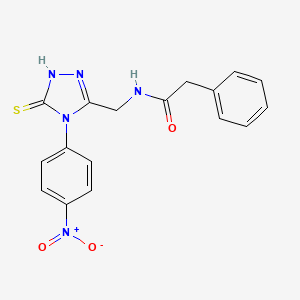

N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Description

N-((4-(4-Nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a triazole-based compound featuring a 4-nitrophenyl substituent at position 4 of the triazole ring and a thioxo group at position 4. The methyl group at position 3 is linked to a phenylacetamide moiety. The nitro group is electron-withdrawing, which may influence reactivity, tautomerism, and intermolecular interactions .

Properties

IUPAC Name |

N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3S/c23-16(10-12-4-2-1-3-5-12)18-11-15-19-20-17(26)21(15)13-6-8-14(9-7-13)22(24)25/h1-9H,10-11H2,(H,18,23)(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSCRLMJTGLNJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a compound derived from the 1,2,4-triazole scaffold, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant and anticancer properties, along with other pharmacological effects.

Chemical Structure

The compound can be described by its molecular formula and features a thioxo group attached to a triazole ring, which is linked to a phenylacetamide moiety. The presence of the nitrophenyl group enhances its biological activity through various mechanisms.

Antioxidant Activity

Research indicates that compounds with a triazole structure exhibit significant antioxidant properties. For instance, studies employing the DPPH radical scavenging method have shown that derivatives of 1,2,4-triazoles can outperform traditional antioxidants like ascorbic acid. Specifically, compounds similar to this compound have demonstrated antioxidant activities that are approximately 1.35 to 1.4 times greater than that of ascorbic acid .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated that the compound exhibits higher cytotoxicity toward U-87 cells compared to MDA-MB-231 cells .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| U-87 (Glioblastoma) | 15 | High |

| MDA-MB-231 (Breast Cancer) | 25 | Moderate |

The anticancer activity of this compound may be attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The presence of the thioxo group likely contributes to its interaction with cellular targets involved in cancer progression.

Other Pharmacological Activities

Beyond antioxidant and anticancer properties, compounds containing the 1,2,4-triazole moiety have been reported to possess a range of biological activities including:

- Antibacterial : Effective against various strains of bacteria including MRSA.

- Antifungal : Demonstrated efficacy against fungal pathogens.

- Antiviral : Potential activity against viral infections .

Case Studies

Recent studies have highlighted the potential of triazole derivatives in medicinal chemistry. One study synthesized several triazole-based compounds and evaluated their biological activities across different assays. The results indicated promising outcomes in terms of both cytotoxicity and selectivity for cancer cells .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various strains of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . This suggests potential for development as antitubercular agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have demonstrated that related compounds exhibit substantial growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibition rates exceeding 80% . The mechanism appears to involve interference with cellular proliferation pathways.

Antioxidant Activity

In addition to its antimicrobial and anticancer effects, this compound has been associated with antioxidant activity. Compounds in this class have demonstrated the ability to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various substitutions that can modulate its biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Nitro group | Enhances antimicrobial potency |

| Thioxo group | Contributes to antioxidant properties |

| Phenyl group | Influences anticancer efficacy |

Case Study 1: Antitubercular Activity

A study conducted on a series of derivatives of N-(phenoxy)acetamides showed promising results against M. tuberculosis strains. The most potent derivative exhibited an MIC of 4 μg/mL and was non-toxic to normal cell lines, indicating a favorable safety profile . This positions the compound as a potential lead in antitubercular drug development.

Case Study 2: Anticancer Evaluation

Another investigation focused on the anticancer properties of similar compounds revealed significant inhibition rates against multiple cancer types. The study utilized the National Cancer Institute's protocols to assess efficacy across a panel of cancer cell lines, confirming the compound's potential in cancer therapy .

Chemical Reactions Analysis

Core Structural Features and Reactivity

The compound contains:

-

A 1,2,4-triazole ring substituted with a 4-nitrophenyl group at position 4 and a thioxo group at position 5.

-

A methylene bridge connecting the triazole to a 2-phenylacetamide moiety.

Key reactive sites include:

-

The thioxo group (-S) , which can undergo alkylation, oxidation, or nucleophilic substitution.

-

The amide group (-CONH-) , susceptible to hydrolysis or condensation reactions.

-

The 4-nitrophenyl group , which may participate in electrophilic substitution or reduction reactions.

2.1. Microwave-Assisted Cyclization

Compounds like 5 and 6 (1,2,4-triazole-3-thiones) were synthesized from acid thiosemicarbazides (3–4 ) under microwave irradiation (3 min) in basic conditions . This method could plausibly apply to the triazole core of the target compound.

2.2. Huisgen Cycloaddition

Triazole hybrids (e.g., 17 , 18 ) were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The methylene-linked acetamide group in the target molecule might be introduced through similar click chemistry.

2.3. Functionalization of the Triazole Thione

S-alkylation of triazole thiones (e.g., 5–6 ) with propargyl bromides or chloroacetates was used to append side chains . For the target compound, reaction with bromomethyl phenylacetamide could yield the acetamide-linked derivative.

Plausible Reaction Pathways

Based on analogous systems , the following reactions are hypothesized:

3.1. Oxidation of the Thioxo Group

-

Reaction : Conversion of -S to -SO or -SO₂ using H₂O₂ or mCPBA.

-

Outcome : Modulation of electronic properties and hydrogen-bonding capacity.

3.2. Nucleophilic Substitution at the Methyl Bridge

-

Reaction : Displacement of the acetamide group with amines or thiols under basic conditions.

-

Example :

3.3. Hydrolysis of the Acetamide

-

Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis.

-

Product : 2-Phenylacetic acid and the corresponding triazole-methylamine.

Comparative Data for Analogous Compounds

Research Gaps and Recommendations

-

Synthetic Data : No direct synthesis or characterization of the target compound is available in the provided literature. Experimental validation of hypothesized pathways is needed.

-

Biological Studies : Antimicrobial and anticancer activities observed in analogous triazoles suggest potential utility for the target compound.

-

Computational Modeling : Molecular docking studies could predict interactions with biological targets like fungal CYP51 or bacterial DNA gyrase.

Comparison with Similar Compounds

Structural Features

- Tautomerism : The thioxo group in the triazole ring allows tautomerism between thione (C=S) and thiol (S–H) forms. Spectral data (IR, NMR) confirm that similar triazoles ([7–9]) predominantly exist in the thione form, evidenced by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in IR spectra .

Structural Analogues

Compound 362505-85-9 (C34H32N6O3S2)

- Structure : Features a pyrazole ring fused with thiophene and methoxyphenyl groups, alongside a triazole with m-tolyl and phenylacetamide substituents.

- Key Differences :

- Molecular Weight : 636.8 g/mol (362505-85-9) vs. ~424.4 g/mol (estimated for the target compound). Higher molecular weight in 362505-85-9 may reduce solubility.

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones ([7–9])

- Structure : Triazole thiones with sulfonylphenyl and difluorophenyl substituents.

- Key Differences: Sulfonyl groups in [7–9] enhance hydrophilicity, whereas the nitro group in the target compound increases electron deficiency.

Physicochemical Properties

- Solubility : Nitro groups generally reduce water solubility compared to methoxy or sulfonyl groups. The phenylacetamide chain further contributes to lipophilicity, suggesting lower aqueous solubility for the target compound than sulfonated analogs .

- Melting Points : Data unavailable for the target compound, but triazole thiones with nitro groups often exhibit higher melting points due to strong intermolecular interactions (e.g., dipole-dipole, π-stacking).

Q & A

Basic Research Questions

Q. What are the key synthetic steps and analytical methods for synthesizing N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide?

- Answer : The synthesis typically involves multi-step reactions starting with precursor molecules such as thiourea derivatives and maleimides. For example, cyclization reactions using N-(4-nitrophenyl)maleimide under reflux conditions in glacial acetic acid are common . Critical analytical methods include:

- FT-IR : To confirm thioamide (C=S) and carbonyl (C=O) functional groups.

- NMR (¹H and ¹³C) : To resolve methylene (-CH₂-) linkages and aromatic substituents.

- LCMS : To verify molecular weight and purity .

- Methodological Note : Reaction progress is monitored via TLC, and recrystallization from ethanol/water mixtures ensures product purity .

Q. How are reaction conditions optimized for high-yield synthesis of this compound?

- Answer : Variables like temperature, solvent polarity, and catalyst selection are systematically tested. For instance:

- Temperature : Reflux conditions (~100–120°C) are critical for cyclization .

- Catalysts : Fly-ash-supported catalysts (e.g., Fly-ash:PTS) improve reaction efficiency under solvent-free microwave-assisted conditions .

- Solvent Choice : Glacial acetic acid enhances protonation of intermediates, accelerating cyclization .

- Statistical Design : DOE (Design of Experiments) methods reduce trial-and-error by identifying critical parameters (e.g., molar ratios, reaction time) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for this compound?

- Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to validate mechanisms. For example:

- Reaction Path Search : Identifies energetically favorable pathways for cyclization steps.

- Contradiction Analysis : Discrepancies between experimental yields and theoretical predictions are addressed by adjusting solvent effects or steric parameters in simulations .

- Experimental Validation : Cross-referencing computed IR/NMR spectra with empirical data confirms mechanistic hypotheses .

Q. What strategies are used to analyze structure-activity relationships (SAR) for biological activity?

- Answer : SAR studies involve:

- Functional Group Modifications : Substituting the 4-nitrophenyl group with electron-withdrawing/donating groups to assess antimicrobial or anticancer activity .

- Bioisosteric Replacements : Replacing the thioxo group with oxo or selenoxo analogs to evaluate potency changes .

- Biological Assays : Dose-response curves against target enzymes (e.g., kinases) quantify IC₅₀ values, with statistical analysis (ANOVA) to validate significance .

Q. How do spectroscopic data resolve structural ambiguities in derivatives of this compound?

- Answer : Contradictory NOESY or HSQC data (e.g., unexpected coupling patterns) are addressed by:

- Variable Temperature NMR : Resolves dynamic rotational barriers in triazole rings.

- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry in thioxo-triazole derivatives .

- Case Study : LCMS fragmentation patterns distinguish between isomeric byproducts formed during maleimide cyclization .

Methodological Framework Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.